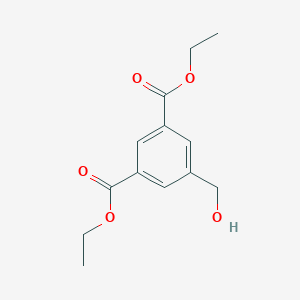
Diethyl 5-(hydroxymethyl)isophthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diethyl 5-(hydroxymethyl)isophthalate involves various chemical processes. Bodwell, Hawco, and Satou (2003) described the synthetic pathway that involves the reaction of 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters under Dakin reaction conditions, leading to the formation of isophthalic acid monoethyl esters, which can subsequently be converted into corresponding diethyl isophthalates through esterification and hydrolysis processes (Bodwell, Hawco, & Satou, 2003).
Molecular Structure Analysis
The molecular structure of Diethyl 5-(hydroxymethyl)isophthalate can be examined through various spectroscopic techniques. Crystal and molecular structure analyses have been conducted to ascertain the geometric parameters, showing the relationships between different molecular fragments and how these influence the physical and chemical properties of the compound.
Chemical Reactions and Properties
Diethyl 5-(hydroxymethyl)isophthalate undergoes various chemical reactions, contributing to its versatility in different applications. For instance, reactions with different dienophiles have been explored to synthesize naphthalenes and dihydronaphthalenes, illustrating the compound's reactivity and utility in organic synthesis (Contreras & MacLean, 1980).
Wissenschaftliche Forschungsanwendungen
Synthesis of Isophthalic Acids and Isophthalates : A study demonstrated the use of certain esters under Dakin reaction conditions to afford isophthalic acid monoethyl esters, which can be converted into diethyl isophthalates. This transformation is significant for the synthesis of isophthalic acids and their derivatives (Bodwell, Hawco, & Satou, 2003).
Total Synthesis of Natural Compounds : In pharmaceutical research, one study achieved the synthesis of the aromatic fragment of (+)-FR900482 starting from 5-hydroxy-isophthalic acid, highlighting its role in complex organic syntheses (Yoshino et al., 1996).
Solid Polyurethane Foams with Reduced Flammability : A research indicated the use of an isophthalic fraction to afford hydroxyl group-containing phosphonates, useful in preparing solid polyurethane foams with reduced flammability (Troev, Todorov, & Borisov, 1984).
Synthesis of Hyperbranched Azo Polymers : In material science, a novel AB2-type monomer was synthesized for preparing hyperbranched azo polymers, with implications in advanced polymer materials (Yu et al., 2009).
Chemodosimetric Behavior for Mercury Detection : A study on a new Schiff base and its copper(II) complex revealed selective chemodosimetric behavior towards mercury(II), demonstrating the potential for environmental monitoring and safety (Kumar et al., 2014).
Selective CO2 Separation Membranes : The effect of 5-hydroxyisophthalic acid in poly(ethylene oxide) polymer matrix was explored for developing highly permeable and selective CO2 separation membranes, significant in environmental applications (Yoon & Kang, 2018).
Safety And Hazards
Diethyl 5-(hydroxymethyl)isophthalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPMZYDTZVKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346169 | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(hydroxymethyl)isophthalate | |
CAS RN |
181425-91-2 | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

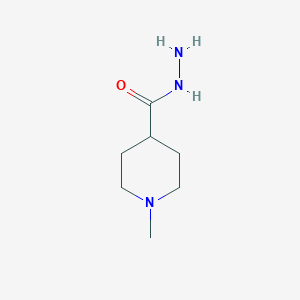
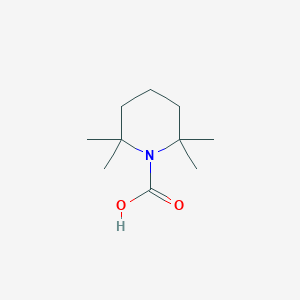
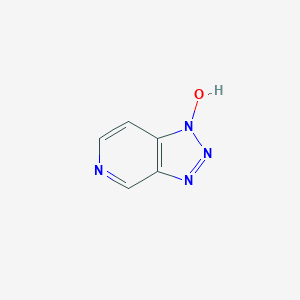
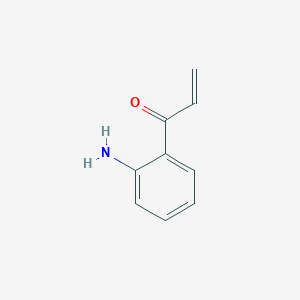
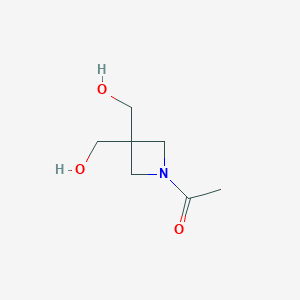
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
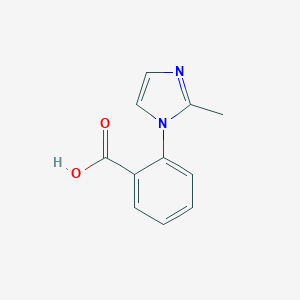
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
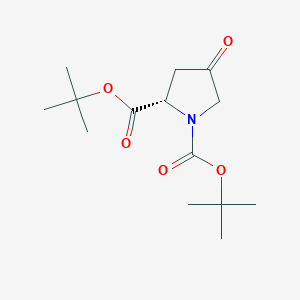
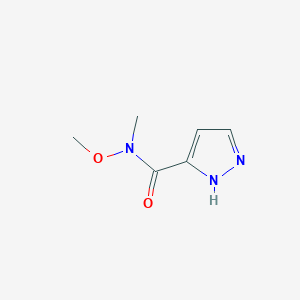
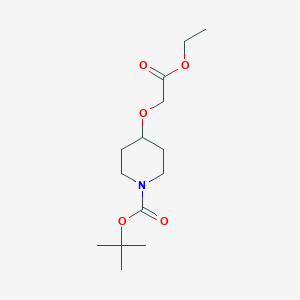
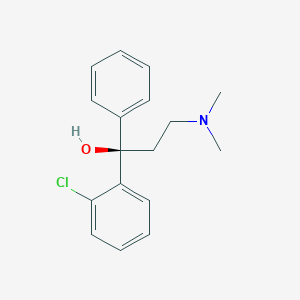
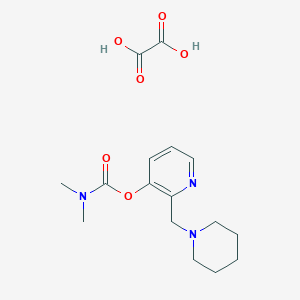
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)